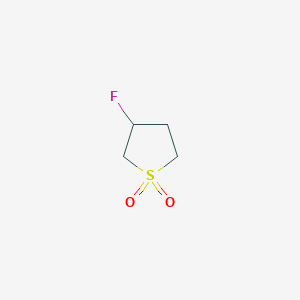

Thiophene, 3-fluorotetrahydro-, 1,1-dioxide

Description

Thiophene, 3-fluorotetrahydro-, 1,1-dioxide (C₄H₇FO₂S) is a fluorinated derivative of tetrahydrothiophene 1,1-dioxide (sulfolane), where a fluorine atom substitutes the hydrogen at the 3-position of the thiophene ring. This modification introduces unique electronic and steric effects due to fluorine’s high electronegativity and small atomic radius. The compound’s 1,1-dioxide moiety (sulfone group) enhances its polarity and stability, making it valuable in organic synthesis and materials science .

Properties

IUPAC Name |

3-fluorothiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO2S/c5-4-1-2-8(6,7)3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJGPLRYWAYTWSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457505 | |

| Record name | Thiophene, 3-fluorotetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

397248-10-1 | |

| Record name | Thiophene, 3-fluorotetrahydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiophene, 3-fluorotetrahydro-, 1,1-dioxide is typically prepared by the oxidation of thiophenes. During this process, the aromaticity of the thiophene ring is disrupted, resulting in the formation of unsaturated sulfones . The oxidation can be carried out using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale oxidation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-fluorotetrahydro-, 1,1-dioxide undergoes various chemical reactions due to its unique structure. Some of the common reactions include:

Oxidation: Further oxidation can lead to the formation of more highly oxidized derivatives.

Reduction: Reduction reactions can convert the dioxide group back to a sulfide.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield more oxidized thiophene derivatives, while reduction can produce thiophene sulfides.

Scientific Research Applications

Thiophene, 3-fluorotetrahydro-, 1,1-dioxide is a heterocyclic compound with the chemical formula C₄H₇FO₂S. It belongs to the thiophene family and features a fluorine atom and a dioxide group attached to a tetrahydrothiophene ring. This compound is typically prepared by the oxidation of thiophenes, a process that disrupts the aromaticity of the thiophene ring, leading to the formation of unsaturated sulfones. In industrial settings, the production involves large-scale oxidation processes optimized for efficiency and yield, often using continuous flow reactors and advanced catalytic systems to ensure consistent product quality.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is employed as a building block in the synthesis of complex organic molecules and materials.

- Biology It is investigated for its potential biological activities and interactions with biomolecules.

- Medicine It is explored for its potential therapeutic properties and as a precursor in drug synthesis.

- Industry It is utilized in the production of advanced materials, including polymers and electronic components.

Chemical Reactions

This compound undergoes various chemical reactions due to its unique structure. Common reactions include:

- Oxidation Further oxidation can lead to the formation of more highly oxidized derivatives.

- Reduction Reduction reactions can convert the dioxide group back to a sulfide.

- Substitution The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions for these reactions include:

- Oxidizing Agents Hydrogen peroxide and peracids.

- Reducing Agents Lithium aluminum hydride and sodium borohydride.

- Substitution Reagents Halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. Oxidation can yield more oxidized thiophene derivatives, while reduction can produce thiophene sulfides.

Mechanism of Action

The mechanism by which thiophene, 3-fluorotetrahydro-, 1,1-dioxide exerts its effects involves interactions with various molecular targets and pathways. The compound’s unique structure allows it to participate in a range of chemical reactions, influencing its behavior in different environments. Specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or material science.

Comparison with Similar Compounds

Table 1: Key Properties of Thiophene 1,1-Dioxide Derivatives

Key Observations :

- Electronic Effects: The 3-fluoro derivative’s electron-withdrawing fluorine increases the sulfone group’s electron-deficiency, facilitating nucleophilic aromatic substitution (SNAr) compared to non-fluorinated analogs .

- Solubility : Fluorine’s polar nature enhances solubility in aprotic solvents (e.g., DMF, DMSO) relative to alkyl-substituted derivatives like 3-methyltetrahydrothiophene 1,1-dioxide .

Cross-Coupling Reactions

Thiophene 1,1-dioxides exhibit accelerated reaction kinetics in palladium-catalyzed cross-couplings. For example, Stille coupling of bromo-substituted thiophene 1,1-dioxides with hexabutyldistannane completes in minutes rather than hours for parent thiophenes . The 3-fluoro derivative’s electron-deficient ring likely further accelerates oxidative addition steps in such reactions.

Polymerization

Oligothiophene 1,1-dioxides are building blocks for conductive polymers. Fluorination at the 3-position could tune bandgaps and improve charge transport in organic semiconductors, as seen in benzo[b]thiophene 1,1-dioxide-based light-emitting diodes .

Biological Activity

Thiophene derivatives, including Thiophene, 3-fluorotetrahydro-, 1,1-dioxide , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential applications in therapeutic contexts, including anti-inflammatory, antimicrobial, and anticancer properties.

Overview of Thiophene Derivatives

Thiophene is a five-membered aromatic heterocyclic compound containing sulfur. The introduction of various substituents can significantly alter its biological properties. The compound of interest, This compound , is a fluorinated derivative that has shown promise in several studies.

1. Anti-inflammatory Activity

Research has demonstrated that thiophene derivatives exhibit potent anti-inflammatory effects. For instance, compounds similar to This compound have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the inflammatory pathway.

- Inhibition Studies : A study reported an IC50 value of 29.2 µM for a thiophene derivative against the 5-LOX enzyme . This suggests that structural modifications can enhance the anti-inflammatory potential of thiophenes.

2. Antimicrobial Activity

Thiophene derivatives have also been evaluated for their antimicrobial properties against various pathogens.

- Synthesis and Testing : A series of thiophene-based heterocycles were synthesized and tested against methicillin-resistant Staphylococcus aureus and other strains . Notably, some compounds displayed significant activity with minimum inhibitory concentration (MIC) values as low as 2 to 4 µg/mL against Clostridium difficile.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| Spiro-indoline-oxadiazole | C. difficile | 2 - 4 |

| Compound 8 | E. coli (TolC mutant) | Strong effect |

| Compound 16 | E. coli (TolC mutant) | Strong effect |

3. Anticancer Activity

The anticancer potential of thiophene derivatives has been extensively studied. These compounds often target specific pathways involved in tumor growth and proliferation.

- Mechanisms of Action : Thiophene derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of gene expression and inhibition of key signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiophene derivatives. The presence of specific functional groups (e.g., fluorine atoms) can enhance the pharmacological profiles of these compounds.

- Key Findings : The introduction of methyl and methoxy groups has been associated with increased anti-inflammatory activity . Additionally, fluorination has been shown to improve the binding affinity of these compounds to biological targets.

Case Studies

Several case studies highlight the therapeutic potential of thiophene derivatives:

- Case Study 1 : A derivative exhibited significant anti-inflammatory effects in a mouse model with acute lung injury, reducing pro-inflammatory cytokines such as TNF-α and IL-6 .

- Case Study 2 : Another study demonstrated that a thiophene-based compound could effectively inhibit tumor growth in vitro by targeting specific oncogenic pathways .

Q & A

Q. What are the standard synthetic routes for preparing 3-fluorotetrahydrothiophene 1,1-dioxide?

The compound is typically synthesized via two primary pathways:

- Oxidation of thiophene derivatives : Fluorinated tetrahydrothiophene precursors are oxidized using peracids (e.g., 3-chloroperoxybenzoic acid) in dichloromethane, yielding the 1,1-dioxide structure .

- Elimination reactions : Starting from substituted tetrahydrothiophene-1,1-dioxides, HX elimination under controlled conditions (e.g., basic catalysts) introduces fluorine at the 3-position .

Key considerations : Solvent polarity, temperature, and catalyst selection significantly influence reaction efficiency. For fluorinated derivatives, anhydrous conditions are critical to avoid side reactions .

Q. How can researchers characterize the structural and electronic properties of 3-fluorotetrahydrothiophene 1,1-dioxide?

- X-ray crystallography : Resolves bond lengths and angles, confirming the sulfone group geometry (S=O bond distances ~1.43 Å) and fluorine substitution patterns .

- NMR spectroscopy : NMR distinguishes fluorinated isomers, while NMR reveals coupling constants for stereochemical analysis .

- Computational studies : Density Functional Theory (DFT) predicts electronic effects of the fluorine substituent on ring strain and dipole moments .

Advanced Research Questions

Q. How does fluorination at the 3-position influence cycloaddition reactivity compared to non-fluorinated analogs?

Fluorination reduces electron density in the thiophene ring, altering Diels-Alder reactivity:

- Distortion energy analysis : The fluorinated derivative exhibits higher distortion energy (ΔE) during transition state formation due to increased ring strain, reducing reactivity compared to non-fluorinated thiophene dioxides .

- Experimental validation : Fluorinated derivatives show slower reaction rates with dienophiles like ethylene, as observed in kinetic studies under inert conditions .

Q. What methodological strategies resolve contradictions in reported biological activity data for sulfone-containing thiophene derivatives?

- Structure-Activity Relationship (SAR) studies : Systematic substitution at the 3-position (e.g., replacing fluorine with chlorine or methyl groups) identifies steric and electronic contributions to bioactivity .

- Mechanistic assays : Phosphorylation inhibition assays (e.g., STAT3 Ser727 vs. Tyr705) differentiate target-specific effects from non-specific interactions .

Example : Fluorinated derivatives show reduced STAT3 inhibition compared to nitro-substituted analogs due to weaker hydrogen-bonding interactions with the kinase domain .

Q. How do solvent and catalyst choices impact regioselectivity in functionalizing 3-fluorotetrahydrothiophene 1,1-dioxide?

- Polar aprotic solvents (e.g., DMF) : Favor nucleophilic substitution at the fluorine-adjacent carbon due to enhanced carbocation stability .

- Transition-metal catalysts : Pd(OAc) enables cross-coupling at the 4-position via oxidative addition, bypassing steric hindrance from the sulfone group .

Data conflict resolution : Contradictory regioselectivity reports often arise from trace water in solvents, which hydrolyzes intermediates. Rigorous drying (e.g., molecular sieves) ensures reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.